5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is an organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chloro-substituted benzamide core, a methoxy group, a nitro group, and a piperidinyl moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide linkage.
Piperidinylation: Introduction of the piperidinyl moiety.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amidation and piperidinylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another chloro-substituted benzamide with a different substituent pattern.
Trifluoromethyl-containing benzamides: Compounds with similar structural features but different substituents.
Uniqueness
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-8-6-13(11-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEFWMBTKZTEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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